![molecular formula C20H23N3O5 B4133887 N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B4133887.png)
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide
Overview
Description
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide, also known as EMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Mechanism of Action
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide works by binding to the active site of histone deacetylase, preventing it from removing acetyl groups from histones. This leads to an increase in the acetylation of histones, which can result in changes in gene expression. In cancer cells, this can lead to the activation of tumor suppressor genes and the suppression of oncogenes, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In vivo studies have shown that N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide can inhibit tumor growth in mice and improve cognitive function in rats with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide is its specificity for histone deacetylase, which can lead to fewer off-target effects compared to other histone deacetylase inhibitors. However, N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide's low solubility in water can make it difficult to work with in lab experiments. Additionally, its high cost and limited availability can be a limitation for some research groups.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide. One area of interest is the development of more efficient synthesis methods to improve its availability and reduce its cost. Another area of research is the investigation of N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide's potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide's mechanism of action and its potential for combination therapy with other drugs.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide has been shown to have potential applications in various scientific research areas, including cancer treatment, neurodegenerative diseases, and infectious diseases. It has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, making N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-15-10-8-14(9-11-15)21-18(24)12-13-19(25)22-23-20(26)16-6-4-5-7-17(16)27-2/h4-11H,3,12-13H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKQINUJPVYARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.